molecular formula C10H25NO2Si2 B13807795 Alanine, 2-methyl-N-(trimethylsilyl)-, trimethylsilyl ester

Alanine, 2-methyl-N-(trimethylsilyl)-, trimethylsilyl ester

Cat. No.: B13807795
M. Wt: 247.48 g/mol
InChI Key: JBRYJRJOTQZDML-UHFFFAOYSA-N
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Description

2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester is a chemical compound characterized by the presence of a trimethylsilyl group. This compound is often used in various chemical reactions and research applications due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester typically involves the reaction of 2-methyl-2-(trimethylsilylamino)propionic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester involves the interaction of its trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This allows for selective modification of other parts of the molecule without interference from the protected sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(trimethylsilylamino)propionic acid trimethylsilyl ester is unique due to its dual functionality, combining both an amino and ester group with a trimethylsilyl group. This makes it versatile for various chemical transformations and applications .

Properties

Molecular Formula

C10H25NO2Si2

Molecular Weight

247.48 g/mol

IUPAC Name

trimethylsilyl 2-methyl-2-(trimethylsilylamino)propanoate

InChI

InChI=1S/C10H25NO2Si2/c1-10(2,11-14(3,4)5)9(12)13-15(6,7)8/h11H,1-8H3

InChI Key

JBRYJRJOTQZDML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O[Si](C)(C)C)N[Si](C)(C)C

Origin of Product

United States

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